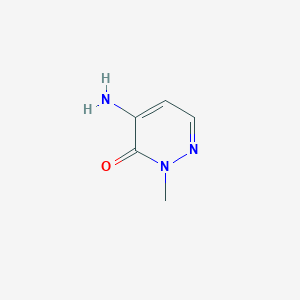

4-Amino-2-methylpyridazin-3(2H)-one

Description

BenchChem offers high-quality 4-Amino-2-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-5(9)4(6)2-3-7-8/h2-3H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGZSLRPKFUJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13563-36-5 | |

| Record name | 4-amino-2-methyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-methylpyridazin-3(2H)-one: Pathways, Mechanisms, and Protocols

Abstract

This technical guide provides a comprehensive overview of a strategic synthesis pathway for 4-Amino-2-methylpyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridazinone scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1][2] This document details a logical and efficient multi-step synthesis, elucidates the underlying reaction mechanisms, and provides detailed experimental protocols. The content is structured to offer both theoretical understanding and practical guidance for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyridazinone Core

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core structure of compounds with a wide array of pharmacological activities.[1] These include, but are not limited to, cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4] The functionalization of the pyridazinone ring at various positions allows for the fine-tuning of a molecule's biological activity, making the development of efficient and versatile synthetic routes a key objective for synthetic chemists. 4-Amino-2-methylpyridazin-3(2H)-one serves as a crucial intermediate, offering a reactive amino group for further derivatization and a methylated nitrogen that can influence the compound's pharmacokinetic profile.

Strategic Synthesis Pathway

The synthesis of 4-Amino-2-methylpyridazin-3(2H)-one can be strategically approached in a multi-step sequence, commencing with the formation of the core pyridazinone ring, followed by functionalization at the C4 and N2 positions. A common and effective method for constructing the pyridazinone ring involves the cyclocondensation of a γ-keto acid with a hydrazine derivative.[2][5]

A proposed synthetic route is outlined below:

Caption: Proposed multi-step synthesis of 4-Amino-2-methylpyridazin-3(2H)-one.

Mechanistic Insights and Rationale

Step 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

The initial step involves the cyclocondensation of levulinic acid (a readily available γ-keto acid) with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the dihydropyridazinone ring. Refluxing in a suitable solvent such as ethanol or acetic acid is typically employed to drive the reaction to completion.

Step 2: Aromatization and Halogenation to 4-Bromo-6-methylpyridazin-3(2H)-one

The subsequent step aims to introduce a leaving group at the C4 position to facilitate the later introduction of the amino group. Treatment of the dihydropyridazinone with bromine in acetic acid serves a dual purpose: dehydrogenation of the dihydropyridazinone to the aromatic pyridazinone and subsequent bromination at the C4 position. The electron-rich nature of the pyridazinone ring directs the electrophilic substitution to this position.

Step 3: Amination to 4-Amino-6-methylpyridazin-3(2H)-one

The bromo-substituted pyridazinone is then subjected to nucleophilic aromatic substitution with ammonia.[6] Heating the substrate in a sealed vessel with aqueous ammonia allows for the displacement of the bromide ion by the amino group. This reaction is a crucial step in introducing the desired nitrogen functionality. An alternative approach described in the literature involves the direct amination of 3(2H)-pyridazinones using hydrazine, which could be considered for process optimization.[7]

Step 4: N-Methylation to 4-Amino-2-methylpyridazin-3(2H)-one

The final step is the selective methylation of the nitrogen at the N2 position. The presence of two nitrogen atoms in the pyridazinone ring presents a regioselectivity challenge. However, the N2 position is generally more nucleophilic. The reaction is typically carried out using an alkylating agent such as methyl iodide in the presence of a base like potassium carbonate to deprotonate the N-H group, thereby increasing its nucleophilicity.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

-

To a solution of levulinic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

The resulting solid is collected by filtration, washed with cold ethanol, and dried to afford the desired product.

Protocol 2: Synthesis of 4-Bromo-6-methylpyridazin-3(2H)-one

-

Dissolve 6-methyl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature with constant stirring.

-

Heat the mixture to 60-70 °C for 2-3 hours.

-

After cooling, pour the reaction mixture into ice-water.

-

The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure bromo-pyridazinone.

Protocol 3: Synthesis of 4-Amino-6-methylpyridazin-3(2H)-one

-

Place 4-bromo-6-methylpyridazin-3(2H)-one (1 equivalent) and concentrated aqueous ammonia in a sealed pressure vessel.

-

Heat the vessel to 120-130 °C for 8-12 hours.

-

After cooling to room temperature, carefully open the vessel.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

Protocol 4: Synthesis of 4-Amino-2-methylpyridazin-3(2H)-one

-

To a suspension of 4-amino-6-methylpyridazin-3(2H)-one (1 equivalent) and potassium carbonate (1.5 equivalents) in a suitable solvent like acetone or DMF, add methyl iodide (1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to obtain the final product.

Data Summary

The following table summarizes hypothetical but representative data for the synthesis of 4-Amino-2-methylpyridazin-3(2H)-one, based on typical yields for similar reactions reported in the literature.

| Step | Product | Starting Material | Reagents | Typical Yield (%) |

| 1 | 6-Methyl-4,5-dihydropyridazin-3(2H)-one | Levulinic Acid | Hydrazine Hydrate | 85-95 |

| 2 | 4-Bromo-6-methylpyridazin-3(2H)-one | Dihydropyridazinone | Bromine, Acetic Acid | 60-70 |

| 3 | 4-Amino-6-methylpyridazin-3(2H)-one | Bromo-pyridazinone | Aqueous Ammonia | 50-65 |

| 4 | 4-Amino-2-methylpyridazin-3(2H)-one | Amino-pyridazinone | Methyl Iodide, K₂CO₃ | 70-80 |

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of 4-Amino-2-methylpyridazin-3(2H)-one. By providing detailed mechanistic insights and step-by-step protocols, this document serves as a valuable resource for researchers engaged in the synthesis of pyridazinone-based compounds for pharmaceutical and other applications. The presented methodology is grounded in established chemical principles and supported by the scientific literature, ensuring a high degree of trustworthiness and utility for the scientific community.

References

-

Verma, S., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 20(1), 1-28. Available at: [Link]

-

G.A.M. El-Hag Ali, et al. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 17(12), 14849-14862. Available at: [Link]

-

Allam, H. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 13(1), 10850. Available at: [Link]

-

Yabanoglu, S., et al. (2012). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. Arzneimittelforschung, 62(7), 324-329. Available at: [Link]

-

Mariagrazia, A., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(21), 7434. Available at: [Link]

-

Mariagrazia, A., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Semantic Scholar. Available at: [Link]

-

Al-Najjar, B. A. A., et al. (2019). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 24(11), 2092. Available at: [Link]

-

Angeli, M., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(5), e2200508. Available at: [Link]

-

Haider, N. (2010). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

-

Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

-

Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available at: [Link]

-

Abdel-Megeed, M. F., et al. (2018). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 23(11), 2975. Available at: [Link]

- WO2016180833A1 - Process for preparing 4-amino-pyridazines. Google Patents.

-

Coates, W. J., & McKillop, A. (1989). Preparation of 4-Amino-3(2H)-pyridazinones by Direct Amination of 3(2H)-Pyridazinones with Hydrazine. HETEROCYCLES, 29(1), 107-110. Available at: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. scispace.com [scispace.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. mdpi.com [mdpi.com]

- 7. Preparation of 4-Amino-3(2H)-pyridazinones by Direct Amination of 3(2H)-Pyridazinones with Hydrazine [chooser.crossref.org]

An In-depth Technical Guide to 4-Amino-2-methylpyridazin-3(2H)-one: Chemical Properties, Structure, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-methylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pharmacologically significant pyridazinone class. While this specific molecule is noted as a valuable chemical intermediate, this document consolidates its known chemical properties and presents a detailed structural analysis. Furthermore, this guide offers a proposed synthetic pathway and expected analytical characterization based on established methodologies for closely related analogs, providing a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar pyridazinone derivatives.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone nucleus is a prominent heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] These compounds, characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, have been successfully developed as therapeutic agents across a wide spectrum of diseases. The versatility of the pyridazinone core allows for substitutions at various positions, leading to a vast chemical space for the exploration of structure-activity relationships (SAR).[2]

Pyridazinone derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular activities.[3] Their ability to interact with multiple biological targets, such as enzymes and receptors, underscores their potential in drug discovery and development.[3] This guide focuses on a specific derivative, 4-Amino-2-methylpyridazin-3(2H)-one, providing a detailed examination of its chemical and structural features to support its use in synthetic chemistry and drug design endeavors.

Chemical Identity and Properties

4-Amino-2-methylpyridazin-3(2H)-one is a stable organic molecule available commercially as a research chemical.[1][4][5] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 13563-36-5 | [1][4][5] |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| IUPAC Name | 4-amino-2-methylpyridazin-3-one | [5] |

| Synonyms | 2-methyl-4-amino-3(2H)-pyridazinone, 5-amino-1-methyl-6-pyridazone | [4] |

Structural Elucidation

The chemical structure of 4-Amino-2-methylpyridazin-3(2H)-one is defined by a central pyridazinone ring with key functional group substitutions that dictate its chemical reactivity and potential biological interactions.

Figure 1: 2D Chemical Structure of 4-Amino-2-methylpyridazin-3(2H)-one.

Spectroscopic Characterization (Predicted)

While dedicated spectra for 4-Amino-2-methylpyridazin-3(2H)-one are not available, we can predict the expected spectroscopic features based on the analysis of closely related analogs reported in the literature.[6]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the methyl group, the amino group, and the pyridazinone ring.

-

Methyl Protons (N-CH₃): A singlet integrating to three protons, likely in the range of δ 3.0-3.5 ppm.[6]

-

Amino Protons (-NH₂): A broad singlet integrating to two protons. The chemical shift of this signal can be variable and is dependent on the solvent and concentration.[6]

-

Ring Protons: Two doublets corresponding to the two protons on the pyridazinone ring. Their chemical shifts and coupling constants will be characteristic of the electronic environment of the heterocyclic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-170 ppm.

-

Ring Carbons: Four distinct signals for the carbons of the pyridazinone ring.

-

Methyl Carbon (N-CH₃): A signal in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: One or two sharp bands in the region of 3200-3500 cm⁻¹ corresponding to the amino group.[6]

-

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group.[6]

-

C=C and C=N Stretching: Bands in the region of 1500-1600 cm⁻¹.

-

C-H Stretching: Bands in the region of 2800-3000 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula (C₅H₇N₃O) with a high degree of accuracy. The mass spectrum would show a prominent molecular ion peak [M+H]⁺ at m/z 126.0616.

Proposed Synthesis Protocol

A validated, step-by-step synthesis protocol for 4-Amino-2-methylpyridazin-3(2H)-one is not explicitly detailed in the surveyed literature. However, based on general methods for the synthesis of aminopyridazinones and related derivatives, a plausible synthetic route can be proposed.[7][8][9][10][11] The following protocol is an adapted and predictive workflow.

Two-Step Synthetic Pathway

This proposed synthesis involves the initial formation of a pyridazinone ring followed by amination.

Figure 2: Proposed two-step synthesis workflow for 4-Amino-2-methylpyridazin-3(2H)-one.

Step 1: Synthesis of 2-Methylpyridazin-3(2H)-one Intermediate

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a suitable 3-oxobutanoic acid derivative (1 equivalent) in ethanol.

-

Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 2-methylpyridazin-3(2H)-one intermediate.

Step 2: Amination of the Pyridazinone Intermediate

-

Reactant Preparation: Dissolve the 2-methylpyridazin-3(2H)-one intermediate (1 equivalent) in an aqueous solution of sodium hydroxide.

-

Addition of Aminating Agent: To this solution, add an aminating agent such as hydroxylamine-O-sulfonic acid (1.2 equivalents) portion-wise, while maintaining the temperature below 30°C with an ice bath.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC.

-

Work-up and Purification: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid). The precipitated product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by column chromatography or recrystallization to obtain pure 4-Amino-2-methylpyridazin-3(2H)-one.

Potential Applications in Drug Discovery

The pyridazinone scaffold is a well-established pharmacophore, and 4-Amino-2-methylpyridazin-3(2H)-one serves as a valuable building block for the synthesis of more complex, biologically active molecules.

Fatty Acid-Binding Protein 4 (FABP4) Inhibition

Recent research has highlighted the potential of 4-amino-pyridazinone derivatives as inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[7] FABP4 is a key protein involved in lipid metabolism and has been implicated in various metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, as well as in certain cancers.[7] The development of potent and selective FABP4 inhibitors is an active area of research. The 4-amino group on the pyridazinone ring can serve as a crucial interaction point within the binding pocket of FABP4, making 4-Amino-2-methylpyridazin-3(2H)-one an attractive starting point for the design of novel FABP4 inhibitors.[7]

Figure 3: Conceptual workflow for the development of FABP4 inhibitors from a 4-Amino-2-methylpyridazin-3(2H)-one scaffold.

Conclusion

4-Amino-2-methylpyridazin-3(2H)-one is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive overview of its known chemical properties, a predictive analysis of its structural features, and a plausible synthetic route based on established chemical principles. The demonstrated utility of the 4-aminopyridazinone scaffold in targeting therapeutically relevant proteins, such as FABP4, highlights the importance of this compound as a valuable tool for researchers in the field. Further experimental investigation into the physical properties, reactivity, and biological activity of 4-Amino-2-methylpyridazin-3(2H)-one is warranted to fully unlock its potential in the development of novel therapeutic agents.

References

-

EON Biotech. 4-Amino-2-methylpyridazin-3(2H)-one – (13563-36-5). Available from: [Link]

-

PubChem. 4-Amino-2-methyl-6-(2-methylpropyl)pyridazin-3-one. National Center for Biotechnology Information. PubChem Compound Database; CID=117127586. Available from: [Link]

-

Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1335. Available from: [Link]

-

PubChem. 6-(4-Amino-2,6-dichlorophenoxy)-4-(1-methylethyl)-3(2H)-pyridazinone. National Center for Biotechnology Information. PubChem Compound Database; CID=59834460. Available from: [Link]

-

Isah, A. M., et al. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. International Journal of Research Publication and Reviews, 5(2), 2515-2524. Available from: [Link]

-

Sobola, A. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria, 46(4). Available from: [Link]

-

MD Topology. 4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone. Available from: [Link]

-

PubChem. 4-Amino-2-(cyclopropylmethyl)pyridazin-3-one. National Center for Biotechnology Information. PubChem Compound Database; CID=97620693. Available from: [Link]

-

mzCloud. 5 Amino 4 chloro 2 methylpyridazin 3 one. Available from: [Link]

- Google Patents. Process for preparing 4-amino-pyridazines. WO2016180833A1.

-

PubChem. 4-Amino-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone. National Center for Biotechnology Information. PubChem Compound Database; CID=755583. Available from: [Link]

-

PubChem. 4-Amino-6-methyl-2-(3-methylphenyl)pyridazin-3-one. National Center for Biotechnology Information. PubChem Compound Database; CID=130017114. Available from: [Link]

-

El-Faham, A., et al. (2020). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 25(23), 5761. Available from: [Link]

- Google Patents. Process for the preparation of a 3(2H)-pyridazinone-4- substituted amino 5-chloro derivative. US6800758B1.

-

Wang, C., et al. (2020). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 25(18), 4234. Available from: [Link]

-

Semantic Scholar. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Available from: [Link]

-

Abd-Rabo, Z. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 13(10), 1189-1213. Available from: [Link]

- Google Patents. Process for preparing 4-amino-pyridazines. US11046656B2.

- Google Patents. Process to prepare 4-amino-pyridazines. CO2017012403A2.

-

El-Gogary, T. M., et al. (2019). Synthesis, physicochemical and vibrational spectral properties of 2–pyridone and 2–aminopyridine derivatives: An experimental and theoretical study. Journal of Molecular Structure, 1175, 86-99. Available from: [Link]

-

Paul, D. B., & Rodda, H. J. (1968). Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine. Australian Journal of Chemistry, 21(5), 1291-1307. Available from: [Link]

Sources

- 1. 4-Amino-2-methylpyridazin-3(2H)-one | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. eontrading.uk [eontrading.uk]

- 6. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]

- 7. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]

- 9. US6800758B1 - Process for the preparation of a 3(2H)-pyridazinone-4- substituted amino 5-chloro derivative - Google Patents [patents.google.com]

- 10. US11046656B2 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]

- 11. CO2017012403A2 - Process to prepare 4-amino-pyridazines - Google Patents [patents.google.com]

Spectroscopic Analysis of 4-Amino-2-methylpyridazin-3(2H)-one: A Technical Guide

An Important Note on Data Availability: Extensive searches of scientific literature and chemical databases did not yield a complete, publicly available set of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data specifically for 4-Amino-2-methylpyridazin-3(2H)-one. This suggests that while the pyridazinone scaffold is of significant interest in medicinal chemistry, the detailed spectroscopic characterization of this particular unsubstituted compound is not widely published.

To fulfill the objective of providing an in-depth technical guide for researchers, this document will instead focus on the spectroscopic analysis of a closely related, well-characterized derivative: 4-Amino-6-phenyl-2-methylpyridazin-3(2H)-one . The principles of spectral interpretation and experimental design discussed herein are directly applicable to the target compound and the broader class of pyridazinone derivatives. By examining a structurally similar molecule with available data, we can provide valuable, field-proven insights into the characterization of this important heterocyclic core.

Introduction to Pyridazinone Core Spectroscopy

The pyridazin-3(2H)-one ring system is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] Its characterization is fundamental to drug discovery and development, with NMR, IR, and MS spectroscopy serving as the primary tools for structural elucidation and purity assessment. The interpretation of these spectra relies on understanding the influence of the heterocyclic ring, the amide functionality, the amino substituent, and in the case of our model compound, the phenyl group.

Molecular Structure and Analysis Workflow

The structural analysis of a novel or synthesized compound like 4-Amino-6-phenyl-2-methylpyridazin-3(2H)-one follows a logical workflow that integrates data from multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for Spectroscopic Analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For our model compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum involves dissolving a small sample (2-5 mg) of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquiring the spectrum on a 400 MHz or higher spectrometer. The choice of solvent is critical, as it can influence the chemical shifts of labile protons (e.g., -NH₂).

Data Interpretation: While specific data for the unsubstituted compound is unavailable, for the related 4-Amino-6-(4-aminophenyl)-2-methylpyridazin-3(2H)-one , the ¹H NMR spectrum (in DMSO-d₆) shows a singlet for the N-CH₃ protons at approximately 3.65 ppm.[2] The amino group protons (-NH₂) typically appear as a broad singlet that is exchangeable with D₂O.[3] The protons on the pyridazinone and any aromatic rings will have distinct chemical shifts and coupling patterns that are crucial for confirming the substitution pattern.

¹³C NMR (Carbon-13) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.

Data Interpretation: In pyridazinone derivatives, the carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield chemical shift, often in the range of 155-170 ppm.[3][4] Aromatic carbons resonate in the 110-150 ppm region, while the N-methyl carbon will be significantly more upfield. The specific chemical shifts are highly dependent on the substituents on the pyridazinone ring.[5]

Table 1: Representative ¹³C NMR Chemical Shifts for a Substituted Pyridazinone Derivative

| Carbon Environment | Approximate Chemical Shift (ppm) |

| C=O (Amide) | 167.39 |

| Aromatic/Heterocyclic C | 110.42 - 155.53 |

| N-CH₃ | 20.24 |

| (Data derived from a related compound, 4-ureido-6-phenyl-2-methylpyridazin-3(2H)-one)[4] |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or analyzed as a thin film.

Data Interpretation: For a 4-Amino-2-methylpyridazin-3(2H)-one structure, the IR spectrum would be expected to show several key absorption bands.

Table 2: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3300 - 3500 (typically two bands) |

| C-H (Aromatic/Heterocyclic) | Stretching | ~3000 - 3100 |

| C-H (Aliphatic -CH₃) | Stretching | ~2850 - 2960 |

| C=O (Amide) | Stretching | ~1650 - 1680 |

| C=N / C=C | Stretching | ~1500 - 1600 |

The strong absorption from the amide C=O stretch is a particularly diagnostic feature for this class of compounds.[3] The presence of N-H stretching bands confirms the amino group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It can also reveal structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass spectra are typically acquired using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). ESI is a soft ionization technique that is well-suited for polar molecules like pyridazinones and often results in a prominent protonated molecular ion peak [M+H]⁺.[4]

Data Interpretation: The primary piece of information from the mass spectrum is the molecular ion peak, which confirms the molecular weight of the compound. For 4-Amino-2-methylpyridazin-3(2H)-one (C₅H₇N₃O), the expected exact mass is approximately 125.0589 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The fragmentation pattern can also be diagnostic. Common fragmentation pathways for related structures may involve the loss of small neutral molecules or cleavage of substituents from the pyridazinone core.

Caption: Potential MS Fragmentation Pathways.

Conclusion

References

-

Crocetti, L., Floresta, G., Zagni, C., Merugu, D., Mazzacuva, F., de Oliveira Silva, R. R., ... & Cilibrizzi, A. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(11), 1335. [Link]

-

Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Semantic Scholar. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1280. [Link]

-

ATB (Automated Topology Builder). (n.d.). 4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone. MD Topology. [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. [Link]

-

Ingwersen, J., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(5), 1434-1449. [Link]

-

Ohtake, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(19), 6296. [Link]

-

El-Sayed, M. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 14(1), 115-132. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. National Center for Biotechnology Information. [Link]

-

Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), 2300183. [Link]

-

Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. ResearchGate. [Link]

-

Fariña, J. L., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. [Link]

-

Allam, H. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 1-24. [Link]

-

Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 2-Pyridinamine, 4-methyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 4-Amino-2-methylpyridazin-3(2H)-one Derivatives: A Technical Guide

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that exhibit potent and selective biological activities. Among the myriad of heterocyclic compounds, the pyridazinone core has emerged as a privileged structure, underpinning the development of numerous therapeutic agents. This guide delves into the intricate biological activities of a specific subclass, the 4-Amino-2-methylpyridazin-3(2H)-one derivatives, providing a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore their synthesis, multifaceted therapeutic applications, and the mechanistic underpinnings of their actions, grounded in robust scientific evidence.

The Pyridazinone Core: A Versatile Pharmacophore

The pyridazin-3(2H)-one moiety is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is not only synthetically accessible but also possesses the requisite electronic and steric features to interact with a wide array of biological targets, including enzymes and receptors.[1][2] The introduction of an amino group at the C4 position and a methyl group at the N2 position of the pyridazinone ring, as seen in 4-Amino-2-methylpyridazin-3(2H)-one derivatives, further enhances the therapeutic potential by providing additional points for molecular interactions and allowing for a diverse range of chemical modifications.

General Synthesis of 4-Amino-2-methylpyridazin-3(2H)-one Derivatives

The synthesis of 4-Amino-2-methylpyridazin-3(2H)-one derivatives typically involves a multi-step process, often starting from readily available precursors. A general synthetic route is outlined below.

Caption: General synthetic workflow for 4-Amino-2-methylpyridazin-3(2H)-one derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a general method for the synthesis of a 4-amino-substituted pyridazinone derivative, adapted from methodologies reported in the literature.[3][4]

-

Step 1: Synthesis of the Pyridazinone Core. A suitable β-ketoester is reacted with methylhydrazine in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated for several hours to facilitate the cyclization and formation of the 2-methylpyridazin-3(2H)-one core.

-

Step 2: Introduction of a Leaving Group at C4. The newly formed pyridazinone core is then subjected to a reaction to introduce a good leaving group at the C4 position, often a halogen like chlorine, using a reagent such as phosphorus oxychloride (POCl₃).

-

Step 3: Amination. The 4-chloro-2-methylpyridazin-3(2H)-one intermediate is then reacted with an appropriate amine source, such as ammonia or a primary/secondary amine, in a suitable solvent to yield the final 4-Amino-2-methylpyridazin-3(2H)-one derivative.

-

Step 4: Purification and Characterization. The final product is purified using standard techniques like recrystallization or column chromatography. The structure of the synthesized compound is confirmed by spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Diverse Biological Activities of 4-Amino-2-methylpyridazin-3(2H)-one Derivatives

The versatility of the 4-Amino-2-methylpyridazin-3(2H)-one scaffold is reflected in its broad spectrum of biological activities. These derivatives have shown significant promise in several therapeutic areas.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of pyridazinone derivatives.[1][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: One of the prominent mechanisms of anticancer activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the nutrient and oxygen supply to tumors, leading to their regression. Molecular docking studies have provided insights into the binding modes of these compounds to the VEGFR-2 enzyme, revealing key interactions that contribute to their inhibitory activity.[7] Furthermore, some derivatives have been shown to induce cell cycle arrest, typically at the G0-G1 phase, and promote apoptosis (programmed cell death) by upregulating pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[7]

Caption: Proposed anticancer mechanism of action via VEGFR-2 inhibition and apoptosis induction.

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 10l | A549 (NSCLC) | 1.66 - 100 | [7] |

| Compound 17a | Melanoma, NSCLC, Prostate, Colon | - | [7] |

| Compound 43 | Panc-1 (Pancreatic) | 2.9 | [1] |

| Compound 43 | Paca-2 (Pancreatic) | 2.2 | [1] |

Note: A dash (-) indicates that specific IC₅₀ values were not provided in the cited source, but significant growth inhibition was reported.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases.[9] Pyridazinone derivatives have emerged as potent anti-inflammatory agents, acting through various mechanisms to modulate the inflammatory response.[10][11]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators.[9] Some derivatives have been shown to be dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), enzymes that are crucial for the production of pro-inflammatory prostaglandins and leukotrienes.[10] Additionally, they can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-6, IL-10, IL-12).[9][10][12] Another important target for some pyridazinone derivatives is phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[13] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn leads to the suppression of inflammatory cell activation and the release of inflammatory mediators.[13]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[14] Pyridazinone-based compounds have demonstrated promising activity against a range of bacterial and fungal pathogens.[7][8]

Mechanism of Action: The precise antimicrobial mechanisms of 4-Amino-2-methylpyridazin-3(2H)-one derivatives are still under investigation. However, it is hypothesized that the presence of the amino group and the overall lipophilicity of the molecule may facilitate its interaction with and disruption of microbial cell membranes or interference with essential cellular processes like DNA replication and protein synthesis.[15][16] Some studies have designed these compounds as bioisosteres of known antimicrobial agents, suggesting that they may act on similar targets.[8]

Quantitative Data on Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 10h | Staphylococcus aureus | 16 | [7][8] |

| Compound 8g | Candida albicans | 16 | [7] |

Cardiovascular and Other Activities

Beyond their anticancer, anti-inflammatory, and antimicrobial properties, pyridazinone derivatives have also been investigated for their effects on the cardiovascular system.[1] Many derivatives exhibit vasodilatory properties, making them potential candidates for the treatment of hypertension and other cardiovascular diseases.[1][17] The mechanism behind this vasorelaxant effect is often linked to the modulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.[17]

Furthermore, various other biological activities have been reported for pyridazinone derivatives, including analgesic, anticonvulsant, and antidepressant effects, highlighting the broad therapeutic potential of this chemical scaffold.[2][18]

Future Perspectives and Conclusion

The 4-Amino-2-methylpyridazin-3(2H)-one scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with their synthetic tractability, make them an attractive area for further research. Future efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for specific biological targets.

-

Mechanism of Action Elucidation: To gain a deeper understanding of how these compounds exert their therapeutic effects at the molecular level.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and eventually clinical development.

References

-

Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. ProQuest. Available at: [Link]

-

El-Nagar, M. K. S., Shahin, M. I., El-Behairy, M. F., Taher, E. S., El-Badawy, M. F., Sharaky, M., ... & Abouzid, K. A. M. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(7), 1275-1294. Available at: [Link]

-

Allam, H. A., El-Gazzar, M. G., & El-kanzi, N. A. A. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 1-25. Available at: [Link]

-

El-Nagar, M. K. S., Shahin, M. I., El-Behairy, M. F., Taher, E. S., El-Badawy, M. F., Sharaky, M., ... & Abouzid, K. A. M. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(7), 1275-1294. Available at: [Link]

-

Fares, M., Aboutabl, M. A., El-Sayed, M. A. A., & El-Bendary, E. R. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), 2200115. Available at: [Link]

-

Al-Ostath, R. A., Al-Malki, J. S., Al-Ghamdi, A. A., Al-Zahrani, A. A., & Al-Ghamdi, S. A. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure and Dynamics, 1-13. Available at: [Link]

-

Fares, M., Aboutabl, M. A., El-Sayed, M. A. A., El-Bendary, E. R., & El-Kerdawy, A. M. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available at: [Link]

-

Crocetti, L., Floresta, G., Zagni, C., Merugu, D., Mazzacuva, F., de Oliveira Silva, R. R., ... & Cilibrizzi, A. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3 (2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(21), 7415. Available at: [Link]

-

Prossnitz, E. R., Ramesh, C., & Sklar, L. A. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6519. Available at: [Link]

-

Soyer, M., Sottejeau, Y., Dilly, S., Aguesse, A., Dubois, M., Corvaisier, M., ... & Goossens, L. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC medicinal chemistry, 12(3), 433-441. Available at: [Link]

-

Abida, & Aslam, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. Available at: [Link]

-

Crocetti, L., Floresta, G., Zagni, C., Merugu, D., Mazzacuva, F., de Oliveira Silva, R. R., ... & Cilibrizzi, A. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3 (2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(21), 7415. Available at: [Link]

-

Floresta, G., Crocetti, L., de Oliveira Silva, R. R., Patamia, V., Mazzacuva, F., Chen, Y. C. S., ... & Cilibrizzi, A. (2023). Optimization of 4‐amino‐pyridazin‐3 (2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), 2300314. Available at: [Link]

-

Floresta, G., Crocetti, L., de Oliveira Silva, R. R., Patamia, V., Mazzacuva, F., Chen, Y. C. S., ... & Cilibrizzi, A. (2023). Optimization of 4‐amino‐pyridazin‐3 (2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), 2300314. Available at: [Link]

-

Singh, A. K., & Singh, P. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 4(2), 603-616. Available at: [Link]

-

Al-Ghorbani, M., A-Reza, M., Al-Amiery, A., & Gaaz, T. (2016). 2-Methyl-6-(4-aminophenyl)-4, 5-dihydro-3 (2H)-pyridazinone Synthon for Some New Annelated 1, 2, 3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 21(11), 1461. Available at: [Link]

-

Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives and their utility in the synthesis of fused azines. Molecules, 15(7), 4749-4766. Available at: [Link]

-

Allam, H. A., El-Gazzar, M. G., & El-kanzi, N. A. A. (2021). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC advances, 11(56), 35671-35689. Available at: [Link]

-

Uddin, R., & Zohra, F. T. (2022). Multimodal Role of Amino Acids in Microbial Control and Drug Development. International Journal of Molecular Sciences, 23(21), 13346. Available at: [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(7), 1735-1745. Available at: [Link]

-

Mucha, A., Kafarski, P., & Berlicki, Ł. (2011). Amino acid based antimicrobial agents–synthesis and properties. Current medicinal chemistry, 18(4), 545-567. Available at: [Link]

-

Reddy, K. V. R., & Yedery, R. D. (2014). Antimicrobial peptides: versatile biological properties. International journal of molecular sciences, 15(8), 14092-14118. Available at: [Link]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies - ProQuest [proquest.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]

- 16. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. sarpublication.com [sarpublication.com]

Probing the Pharmacological Profile: A Technical Guide to the Mechanism of Action of 4-Amino-2-methylpyridazin-3(2H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with a wide spectrum of biological activities.[1] Within this diverse chemical family, 4-Amino-2-methylpyridazin-3(2H)-one and its derivatives have emerged as molecules of significant interest, demonstrating potential therapeutic applications ranging from analgesia to metabolic disease and inflammation.[2][3] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 4-Amino-2-methylpyridazin-3(2H)-one, synthesizing findings from various studies. We will delve into the established and putative biological targets, the signaling pathways modulated by this class of compounds, and the detailed experimental methodologies employed to elucidate these complex interactions. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the pyridazinone core.

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

Pyridazinone derivatives are a versatile class of heterocyclic compounds that have been extensively investigated for their pharmacological properties.[1] The inherent structural features of the pyridazinone ring allow for diverse substitutions, leading to a broad range of biological effects, including anti-inflammatory, analgesic, antihypertensive, and anticancer activities.[4][5] The focus of this guide, 4-Amino-2-methylpyridazin-3(2H)-one, represents a key exemplar of this scaffold, with specific substitutions that confer distinct mechanistic profiles. Understanding these mechanisms is paramount for the rational design of next-generation pyridazinone-based drugs with improved efficacy and safety profiles.

Unraveling the Analgesic Mechanism: Modulation of the Noradrenergic System

A significant body of research points towards the potent antinociceptive (analgesic) effects of 4-amino substituted pyridazinones.[2] Studies on the mechanism underlying this activity have revealed an indirect modulation of the noradrenergic system.

Core Finding: Involvement of α2-Adrenoceptors

The analgesic effect of active 4-amino-5-substituted-3(2H)-pyridazinones was found to be completely counteracted by pretreatment with yohimbine, a selective α2-adrenoceptor antagonist.[2] This finding strongly suggests that the analgesic cascade initiated by these compounds is dependent on the activation of α2-adrenoceptors.

Proposed Mechanism of Action

Further investigations have indicated that these pyridazinone derivatives do not act as direct agonists at α2-adrenoceptors. Instead, they appear to amplify the release of norepinephrine, the endogenous ligand for these receptors.[2] This indirect activation of the noradrenergic system leads to the observed analgesic effects.

Caption: Proposed mechanism of noradrenergic modulation by 4-amino-pyridazinones.

Experimental Workflow: Investigating Noradrenergic Modulation

The following workflow outlines the key experiments used to determine the role of the noradrenergic system in the analgesic effects of 4-amino-pyridazinones.

Caption: Experimental workflow for elucidating the analgesic mechanism.

Detailed Protocol: Acetic Acid-Induced Writhing Test

-

Animal Model: Male Swiss albino mice (20-25 g) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Test compounds (e.g., 4-amino-5-substituted-3(2H)-pyridazinones) are administered orally (p.o.) at doses ranging from 3-20 mg/kg. A vehicle control group receives the same volume of the vehicle.

-

Induction of Writhing: 30 minutes after compound administration, a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes (a specific stretching movement of the abdomen and hind limbs) is counted for a period of 15 minutes.

-

Data Analysis: The percentage of protection against writhing is calculated for each group compared to the vehicle control group. A reduction of more than 50% in the number of writhes is considered a significant antinociceptive effect.[2]

-

Antagonist Co-administration: To probe the mechanism, a separate group of animals is pre-treated with yohimbine (an α2-adrenoceptor antagonist) before the administration of the test compound to observe any reversal of the analgesic effect.[2]

A Novel Avenue: Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent research has identified a novel and promising mechanism of action for 4-amino-pyridazinone derivatives: the inhibition of Fatty Acid Binding Protein 4 (FABP4).[3][6] FABP4 is a key protein involved in fatty acid trafficking and is implicated in various metabolic diseases and cancer.[3][6]

FABP4 as a Therapeutic Target

FABP4 is predominantly expressed in adipocytes and macrophages and plays a crucial role in insulin resistance and atherosclerosis.[6] Inhibition of FABP4 is therefore a promising therapeutic strategy for the treatment of metabolic syndrome, type 2 diabetes, and certain types of cancer.[3][6]

4-Amino-pyridazinones as FABP4 Inhibitors

Through computer-aided drug design and subsequent in vitro screening, 4-amino and 4-ureido pyridazinone-based compounds have been identified as potent inhibitors of FABP4.[3][7] These compounds have demonstrated the ability to displace a fluorescent probe from the FABP4 binding pocket, indicating direct interaction and inhibition.

Caption: Mechanism of FABP4 inhibition by 4-amino-pyridazinones.

Experimental Workflow: Screening for FABP4 Inhibition

The identification and characterization of 4-amino-pyridazinones as FABP4 inhibitors typically follow the workflow below.

Caption: Workflow for the discovery of 4-amino-pyridazinone-based FABP4 inhibitors.

Detailed Protocol: Fluorescence Displacement Assay for FABP4 Inhibition

-

Reagents: Recombinant human FABP4, a fluorescent probe that binds to FABP4 (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS), and the test compounds (4-amino-pyridazinone derivatives).

-

Assay Buffer: Prepare a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add a fixed concentration of recombinant FABP4.

-

Add a fixed concentration of the fluorescent probe.

-

Add varying concentrations of the test compounds.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.

-

Data Analysis: The displacement of the fluorescent probe by the test compound results in a decrease in fluorescence intensity. The percentage of inhibition is calculated for each compound concentration. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[8]

Potential Anti-inflammatory Mechanisms

The broader class of pyridazinone derivatives has been extensively studied for their anti-inflammatory properties.[9] While specific studies on 4-Amino-2-methylpyridazin-3(2H)-one are less common in this context, the established anti-inflammatory mechanisms of the pyridazinone scaffold provide a strong rationale for investigating this compound's potential in inflammatory diseases.

Inhibition of Inflammatory Mediators

Pyridazinone and pyridazine derivatives have been shown to regulate inflammatory pathways by:

-

Limiting Thromboxane A2 (TxA2) production: TxA2 is a potent vasoconstrictor and platelet aggregator involved in inflammation.[9][10]

-

Reducing Tumor Necrosis Factor-alpha (TNF-α) release: TNF-α is a key pro-inflammatory cytokine.[9]

-

Disrupting Interleukin-6 (IL-6) signaling: IL-6 is another critical cytokine in chronic inflammation.[9]

Cyclooxygenase (COX) Inhibition

Certain pyridazinone derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[4] This selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[1]

Summary and Future Directions

The available evidence indicates that 4-Amino-2-methylpyridazin-3(2H)-one and its derivatives are pharmacologically active compounds with multiple potential mechanisms of action. The most well-defined mechanism to date is their analgesic effect mediated through the indirect activation of the noradrenergic system.[2] Concurrently, a compelling and more recent line of investigation has established their role as inhibitors of FABP4, opening up therapeutic possibilities in metabolic and inflammatory diseases.[3][7]

Future research should focus on:

-

Head-to-head comparison of the potency and efficacy of 4-Amino-2-methylpyridazin-3(2H)-one in models of pain and metabolic disease.

-

Elucidating the precise molecular interactions with its targets through co-crystallization studies.

-

Investigating its potential as a COX-2 inhibitor and its effects on the production of inflammatory mediators like TxA2, TNF-α, and IL-6.

-

Conducting comprehensive preclinical studies to evaluate its pharmacokinetic and safety profiles.

This multi-faceted mechanistic profile underscores the therapeutic potential of 4-Amino-2-methylpyridazin-3(2H)-one and provides a solid foundation for its continued development as a novel therapeutic agent.

References

- El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.

- Saeed, A., et al. (2018). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.

- Giovannoni, M. P., et al. (2007). 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. PubMed.

- Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Semantic Scholar.

- Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI.

- Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. NIH.

- Dubey, S., & Bhosle, P. A. (2015). Pyridazinone: an important element of pharmacophore possessing broad spectrum of activity. Medicinal Chemistry Research.

- Singh, A., & Sharma, P. K. (2020).

- Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie.

- Asif, M. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.

Sources

- 1. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. sarpublication.com [sarpublication.com]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers and Medicinal Chemists

Abstract

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility, stemming from its unique electronic properties and the ease with which it can be functionalized, has led to the development of a vast library of compounds with a broad spectrum of biological activities.[2][3][4] This technical guide provides an in-depth literature review of the pyridazinone core, synthesizing key insights for researchers, scientists, and drug development professionals. We will explore its significance in medicinal chemistry, delve into its diverse pharmacological applications with a focus on the underlying mechanisms of action, detail established synthetic protocols, and discuss the future trajectory of pyridazinone-based drug discovery.

The Pyridazinone Scaffold: A Foundation for Pharmacological Diversity

The pyridazinone core is a diazine derivative characterized by a carbonyl group on the third carbon of the pyridazine ring.[3][5] This structure exists in keto-enol tautomeric forms, which contributes to its ability to act as both a hydrogen bond donor and acceptor—a critical feature for interacting with biological targets.[6][7] This inherent chemical plasticity allows for modifications at multiple positions around the ring, enabling chemists to fine-tune the physicochemical and pharmacokinetic properties of the resulting derivatives.[6][8][9] Consequently, pyridazinone-based compounds have been successfully developed to target a wide array of enzymes, receptors, and signaling pathways, leading to therapeutic agents for a multitude of diseases.[2][5][7]

Caption: General structure of the Pyridazin-3(2H)-one core and its enol tautomer.

A Spectrum of Biological Activities and Therapeutic Applications

The structural versatility of the pyridazinone scaffold has been exploited to generate compounds with a wide range of pharmacological activities. These derivatives have shown immense promise in treating conditions ranging from inflammation and cardiovascular diseases to cancer and central nervous system disorders.[2][3][4]

Anti-inflammatory and Analgesic Agents

Pyridazinone derivatives have emerged as a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), often with improved gastrointestinal safety profiles compared to traditional NSAIDs.[5][9] Their mechanisms of action are diverse and include the inhibition of key inflammatory mediators.

-

Cyclooxygenase (COX) Inhibition: Many pyridazinone compounds act as selective inhibitors of COX-2, an enzyme upregulated during inflammation.[5][10] For example, ABT-963, a vicinally disubstituted pyridazinone, demonstrates a high selectivity ratio for COX-2 over COX-1, contributing to its potent anti-inflammatory activity and gastric safety.[5]

-

Phosphodiesterase (PDE) Inhibition: Selective inhibition of phosphodiesterase 4 (PDE4) is a known anti-inflammatory strategy.[8] Certain heterocyclic-fused pyridazinones have been developed as PDE4 inhibitors.[5]

-

Cytokine Modulation: Recent studies have highlighted the ability of pyridazinone derivatives to regulate inflammatory pathways by reducing the release of pro-inflammatory cytokines like TNF-α and disrupting IL-6 signaling.[11][12]

A notable example is Emorfazone , a pyridazinone derivative marketed in Japan as an analgesic and anti-inflammatory agent, which was found to be more potent than the classic NSAID phenylbutazone in preclinical models.[5][8]

Cardiovascular Drugs

The pyridazinone core is central to several important cardiovascular drugs, primarily acting as vasodilators and cardiotonic agents.[3][7]

-

Vasodilation: Many pyridazinone derivatives exert their effects by inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cAMP.[8][13] Increased cAMP levels in vascular smooth muscle cells lead to relaxation and vasodilation, thereby lowering blood pressure.[13] This mechanism is a key therapeutic target for hypertension.[14]

-

Cardiotonic (Inotropic) Effects: In cardiac muscle, PDE3 inhibition leads to an increase in intracellular calcium, resulting in a positive inotropic (contractility-enhancing) effect without significantly increasing heart rate or myocardial oxygen consumption.[5] This "Ca2+ sensitizing" effect is beneficial in the treatment of heart failure.[5]

Table 1: Prominent Pyridazinone-Based Cardiovascular Drugs

| Drug Name | Mechanism of Action | Primary Indication |

|---|---|---|

| Levosimendan | Ca2+ sensitizer and PDE3 inhibitor | Acute decompensated heart failure |

| Pimobendan | Ca2+ sensitizer and PDE3 inhibitor | Congestive heart failure (veterinary) |

| Indolidan | PDE3 inhibitor | Cardiotonic agent |

| Imazodan | PDE3 inhibitor | Cardiotonic agent |

Data sourced from multiple references.[3][4]

Caption: Mechanism of vasodilation via PDE3 inhibition by pyridazinone compounds.

Anticancer Agents

The pyridazinone scaffold is a viable core for developing potent anticancer agents that target various pathways involved in tumor growth and proliferation.[7][15]

-

Tyrosine Kinase Inhibitors: Overactivation of tyrosine kinases is a common driver of tumorigenesis. Pyridazinone derivatives have been designed as potent inhibitors of several key kinases:

-

c-Met: Novel pyridazinone families have shown highly potent and selective inhibition of the c-Met tyrosine kinase, which is implicated in tumor metastasis and therapeutic resistance.[15]

-

FGFR: Pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of fibroblast growth factor receptors (FGFRs), demonstrating significant tumor growth inhibition in xenograft models.[7]

-

BTK: New series of pyrazolo[3,4-d]pyridazinones have displayed strong action against Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies.[7]

-

-

B-Raf Inhibitors: Certain N-phenyl substituted pyridazinones linked to a thiourea moiety have shown favorable binding and inhibitory activity against the B-Raf enzyme, a key component of the MAPK/ERK signaling pathway.[7]

Other Therapeutic Areas

The biological reach of pyridazinones extends to other important areas:

-

Antimicrobial and Antifungal: Various derivatives have been synthesized and evaluated for their activity against bacterial and fungal strains.[2][16]

-

Antiulcer and Antisecretory: Some pyridazinone analogs have been investigated for gastric antiulcer and antisecretory properties.[17][18]

-

Antihistamine: Certain amine analogs of pyridazinones have been reported as histamine H3 receptor (H3R) antagonists with good selectivity and metabolic stability.[17][18]

-

Herbicidal Activity: Substituted pyridazinones like Pyrazon are known to inhibit photosynthesis in weeds, demonstrating their application in agrochemicals.[19]

Table 2: Summary of Biological Activities and Associated Molecular Targets

| Therapeutic Area | Key Molecular Target(s) | Example Activity |

|---|---|---|

| Anti-inflammatory | COX-2, PDE4, TNF-α, IL-6 | Reduction of edema and PGE2 production.[5] |

| Cardiovascular | PDE3, Angiotensin-Converting Enzyme (ACE) | Vasodilation, positive inotropy.[7] |

| Anticancer | c-Met, FGFR, BTK, B-Raf, PARP | Inhibition of tumor cell growth and proliferation.[7][15] |

| CNS | Various receptors and channels | Anticonvulsant, antidepressant effects.[3][4] |

| Antihistamine | Histamine H3 Receptor (H3R) | H3R antagonist activity.[17][18] |

| Antimicrobial | Bacterial/Fungal cellular machinery | Inhibition of microbial growth.[16] |

Key Synthetic Strategies and Protocols

The synthesis of novel pyridazinone derivatives has gained significant importance due to their broad biological profile.[3] Several efficient methods have been developed, often starting from readily available precursors.[7]

Synthesis from γ-Ketoacids and Hydrazine

A classical and highly effective method for synthesizing 4,5-dihydropyridazin-3(2H)-ones involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[14] The γ-ketoacid itself is commonly prepared via a Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[16]

Caption: General workflow for the synthesis of pyridazinones from γ-ketoacids.